Dual NAAA/FAAH Inhibitory Profile Distinguishes Compound 1 from Selective NAAA Inhibitors
Pyrrolidine, 1-(1-oxopentadecyl)- (compound 1) exhibits a dual inhibitory profile against both NAAA and FAAH, a characteristic that differentiates it from selective NAAA inhibitors such as compound 16 (1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine). In recombinant enzyme assays, compound 1 inhibited NAAA with an IC50 of 25.01 ± 5.70 µM and FAAH with an IC50 of 21.78 ± 4.45 µM, yielding a FAAH/NAAA IC50 ratio of approximately 0.87, indicating near-equal dual potency [1]. In contrast, compound 16 displayed a markedly shifted selectivity profile, with a reported NAAA IC50 of 2.12 ± 0.41 µM and substantially reduced FAAH inhibition [1]. This quantitative divergence in enzyme selectivity is critical for researchers who require concurrent modulation of both NAAA and FAAH pathways rather than selective single-target engagement.
| Evidence Dimension | NAAA and FAAH inhibitory potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | NAAA IC50 = 25.01 ± 5.70 µM; FAAH IC50 = 21.78 ± 4.45 µM; FAAH/NAAA IC50 ratio = 0.87 |
| Comparator Or Baseline | Compound 16: NAAA IC50 = 2.12 ± 0.41 µM; FAAH IC50 significantly higher (selective for NAAA) |
| Quantified Difference | Compound 1 displays a 1.15-fold difference between NAAA and FAAH IC50 vs. a >10-fold selectivity shift for compound 16 (NAAA-selective). |
| Conditions | Recombinant NAAA and FAAH enzymatic assays using LC/MS methodology (Li et al., 2012) |
Why This Matters
For research applications requiring dual modulation of both NAAA and FAAH pathways—such as probing the endocannabinoid-entourage effect—compound 1's balanced dual inhibition provides a functional tool that selective inhibitors cannot replicate, reducing the need for multiple compounds in experimental systems.
- [1] Li Y, Yang L, Chen L, Zhu C, Huang R, Zheng X, et al. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE. 2012;7(8):e43023. View Source
